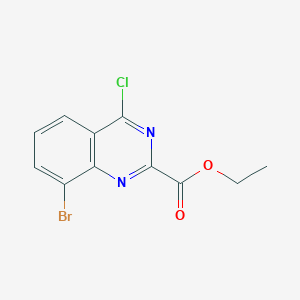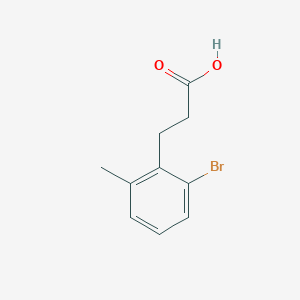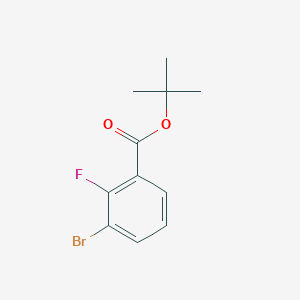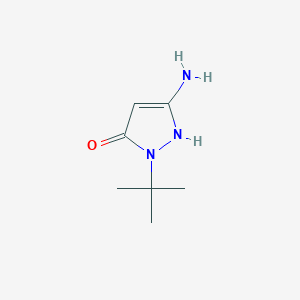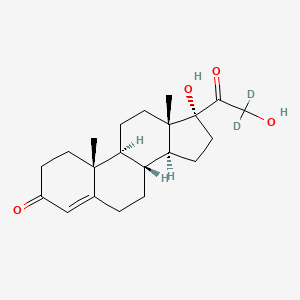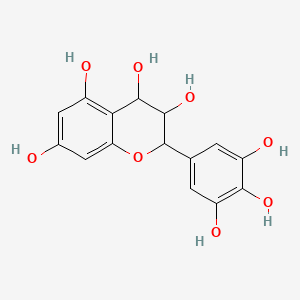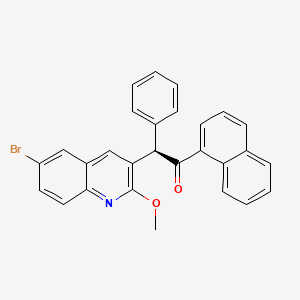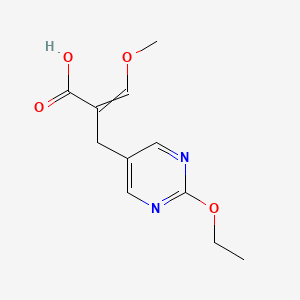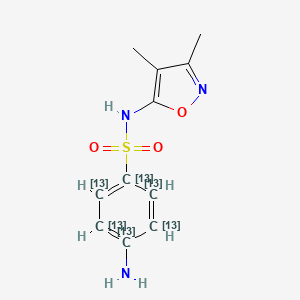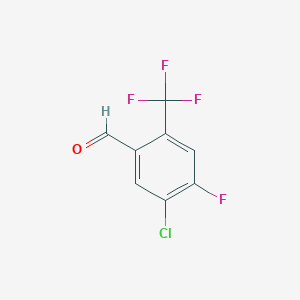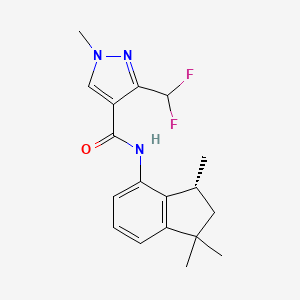![molecular formula C28H35NO3 B6594737 (2E)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11S,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione CAS No. 131256-42-3](/img/structure/B6594737.png)
(2E)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11S,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione
Overview
Description
The compound (2E)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11S,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[63104,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione is a complex organic molecule with a unique structure It features a tricyclic dodeca-2,6,9-triene core with multiple methyl groups and a hydroxyprop-2-enylidene side chain
Mechanism of Action
Target of Action
Antibiotic PF 1018, also known as the antimicrobial peptide 1018, primarily targets bacterial cells . It has significant bactericidal and antibiofilm activity against various bacterial pathogens, including Listeria monocytogenes isolates, and different strains and serotypes of Salmonella . It was initially proposed that 1018 specifically disrupts biofilms by inhibiting the stringent response via direct interaction with the intracellular nucleotide (p)ppGpp , a key regulator of bacterial virulence, biofilm formation, and antibiotic tolerance .
Mode of Action
The mode of action of 1018 involves distinct interactions with eukaryotic and bacterial membranes . These differential interactions form the basis of its specificity and bactericidal activity . The peptide 1018 interacts with the bacterial cell wall, permeates the cell membrane, and binds to the stringent response signaling molecule ppGpp .
Biochemical Pathways
The biochemical pathways affected by 1018 involve the stringent response, a stress response in bacteria . The peptide 1018 disrupts this response, leading to changes in bacterial virulence, biofilm formation, and antibiotic tolerance . It also regulates the expression of ppGpp metabolism and biofilm-forming related genes .
Pharmacokinetics
It’s important to note that the principles of pharmacokinetics/pharmacodynamics (pk/pd) have become a backbone of antibiotic drug development and dose selection for novel as well established antimicrobials .
Result of Action
The result of 1018’s action is the potent antibacterial activity: it kills bacteria, disperses biofilms, and inhibits bacterial swarming . It also reduces levels of lipopolysaccharide-induced cytokine production . Furthermore, it has been shown to enhance the action of conventional antibiotics against bacterial biofilms .
Action Environment
The action of 1018 can be influenced by environmental factors. For instance, the peptide 1018 has higher temperature, pH, and pepsase stabilities, providing it better processing, storage, and internal environmental tolerance . This makes 1018 a potential candidate peptide for the treatment of infections caused by certain pathogenic bacteria, especially some that are resistant to current antibiotics .
Biochemical Analysis
Biochemical Properties
Antibiotic PF 1018 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The structural complexity of antimicrobials like Antibiotic PF 1018 is generally greater, with an increased density of polar functionality, a larger number of chiral centers, and a higher molecular weight . These unusual chemical properties are a function of the cellular penetration requirements and the pharmacodynamic behavior of antibacterial drugs .
Cellular Effects
The effects of Antibiotic PF 1018 on various types of cells and cellular processes are significant. A mutant peptide of innate defense regulator (IDR-)1018 named 1018M was found to be more potent than IDR-1018 at destructing bacterial cell wall, permeating cell membrane and binding to stringent response signaling molecule ppGpp . It also exerts its activity by disrupting genomic DNA, regulating the expression of ppGpp metabolism and biofilm forming related genes .
Molecular Mechanism
The molecular mechanism of action of Antibiotic PF 1018 involves its interaction with biomolecules and its impact on gene expression. The 1018M peptide was found to be more potent than IDR-1018 at destructing bacterial cell wall, permeating cell membrane, and binding to stringent response signaling molecule ppGpp . This indicates that Antibiotic PF 1018 may have a similar mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the construction of the tricyclic dodeca-2,6,9-triene core. This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent functional group modifications. The hydroxyprop-2-enylidene side chain is then introduced through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce costs. Additionally, purification techniques such as chromatography and crystallization would be essential to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds in the tricyclic core can be reduced to form saturated derivatives.
Substitution: Functional groups on the tricyclic core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or carboxylic acid, while reduction of the double bonds would produce a fully saturated tricyclic compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Its stability and reactivity make it suitable for use in various industrial processes, such as the production of polymers or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11S,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione
- This compound
Uniqueness
This compound is unique due to its specific tricyclic structure and the presence of multiple functional groups. These features confer distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and potential biological activity.
Properties
IUPAC Name |
(2E)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11S,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO3/c1-15-12-27(5)13-17(3)24-22(16(2)14-28(24,6)18(15)4)19(27)9-10-21(30)23-25(31)20-8-7-11-29(20)26(23)32/h9-10,12-14,18-20,22,24,30H,7-8,11H2,1-6H3/b10-9+,15-12-,23-21+/t18-,19+,20?,22+,24+,27+,28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPIULZTNJKEMP-GNSLTYSXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=CC2(C=C(C3C1(C=C(C3C2C=CC(=C4C(=O)C5CCCN5C4=O)O)C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C(=C\[C@@]2(C=C([C@H]3[C@]1(C=C([C@@H]3[C@H]2/C=C/C(=C\4/C(=O)C5CCCN5C4=O)/O)C)C)C)C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401019957 | |
| Record name | Antibiotic PF 1018 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131256-42-3 | |
| Record name | PF 1018 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131256423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antibiotic PF 1018 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


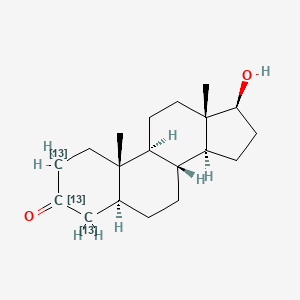
![5-(tert-butoxycarbonyl)-2-allyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6594662.png)
